molecular formula C23H23N3O4S B2701718 2-[[5-cyano-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 683794-75-4

2-[[5-cyano-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No. B2701718
CAS RN: 683794-75-4
M. Wt: 437.51
InChI Key: AHMOLEWTPDMUDZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a cyano group (-CN), a sulfanyl group (-SH), an acetamide group (-CONH2), and two methoxy groups (-OCH3). These functional groups could potentially confer a variety of chemical properties to the molecule .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It contains a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms), which is partially reduced (indicated by ‘dihydro’) and has various substituents .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the cyano group might undergo reactions to form amines, carboxylic acids, or amides. The sulfanyl group could potentially participate in disulfide bond formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like cyano, acetamide, and methoxy would likely make it somewhat polar and potentially soluble in polar solvents .

Future Directions

Future studies could focus on synthesizing this compound and studying its properties in more detail. If it’s intended to be a drug, studies could investigate its pharmacological activity, toxicity, and metabolic stability .

properties

IUPAC Name

2-[[5-cyano-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-14-4-7-16(8-5-14)25-22(28)13-31-23-18(12-24)17(11-21(27)26-23)15-6-9-19(29-2)20(10-15)30-3/h4-10,17H,11,13H2,1-3H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMOLEWTPDMUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC(=C(C=C3)OC)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

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